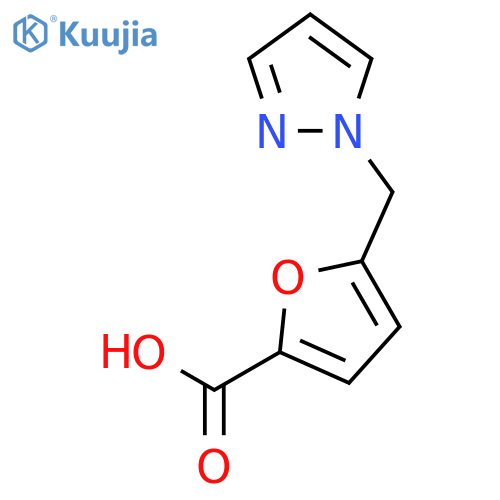Cas no 386736-99-8 (5-(1H-Pyrazol-1-ylmethyl)-2-furoic Acid)

386736-99-8 structure
商品名:5-(1H-Pyrazol-1-ylmethyl)-2-furoic Acid
5-(1H-Pyrazol-1-ylmethyl)-2-furoic Acid 化学的及び物理的性質
名前と識別子
-
- 5-((1H-Pyrazol-1-yl)methyl)furan-2-carboxylic acid
- 5-(1H-pyrazol-1-ylmethyl)-2-furoic acid
- 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid
- 5-(1H-pyrazol-1-ylmethyl)-2-furoic acid(SALTDATA: FREE)
- 5-(1H-pyrazol-1-ylmethyl)furan-2-carboxylic acid
- 5-(pyrazolylmethyl)furan-2-carboxylic acid
- AC1LFGU4
- ChemDiv3_006001
- Oprea1_586300
- AB00995180-01
- 5-(pyrazol-1-ylmethyl)furan-2-carboxylic acid
- EN300-37332
- DTXSID20354638
- CS-0452077
- 5-(1H-Pyrazol-1-ylmethyl)-2-furoic acid, AldrichCPR
- AKOS000145556
- WAY-310714
- SB61099
- IDI1_023911
- HMS1490A17
- 386736-99-8
- 5-[(1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
- F11812
- Z240995996
- EU-0016979
- CCG-24864
- BB 0220697
- RS-0377
- MFCD02253715
- SCHEMBL25385272
- STK026972
- BBL013561
- ALBB-000276
- AK-968/41170200
- 5-(1H-Pyrazol-1-ylmethyl)-2-furoic Acid
-
- MDL: MFCD02253715
- インチ: InChI=1S/C9H8N2O3/c12-9(13)8-3-2-7(14-8)6-11-5-1-4-10-11/h1-5H,6H2,(H,12,13)
- InChIKey: FZCNKLLKDQIBAZ-UHFFFAOYSA-N
- ほほえんだ: C1=CN(CC2=CC=C(C(=O)O)O2)N=C1
計算された属性
- せいみつぶんしりょう: 192.05354
- どういたいしつりょう: 192.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 414.6±40.0 °C at 760 mmHg
- フラッシュポイント: 241.7±31.5 °C
- PSA: 68.26
5-(1H-Pyrazol-1-ylmethyl)-2-furoic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
5-(1H-Pyrazol-1-ylmethyl)-2-furoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010711-1g |
5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid |
386736-99-8 | 1g |
2746.0CNY | 2021-07-05 | ||
| Enamine | EN300-37332-2.5g |
5-[(1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid |
386736-99-8 | 95.0% | 2.5g |
$147.0 | 2025-02-20 | |
| Fluorochem | 028227-1g |
5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid |
386736-99-8 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Apollo Scientific | OR905916-5g |
5-(1H-Pyrazol-1-ylmethyl)-2-furoic acid |
386736-99-8 | 95% | 5g |
£460.00 | 2025-02-21 | |
| TRC | B529783-50mg |
5-(1H-Pyrazol-1-ylmethyl)-2-furoic Acid |
386736-99-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B529783-500mg |
5-(1H-Pyrazol-1-ylmethyl)-2-furoic Acid |
386736-99-8 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Enamine | EN300-37332-0.1g |
5-[(1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid |
386736-99-8 | 95.0% | 0.1g |
$28.0 | 2025-02-20 | |
| Enamine | EN300-37332-1.0g |
5-[(1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid |
386736-99-8 | 95.0% | 1.0g |
$83.0 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010711-1g |
5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid |
386736-99-8 | 1g |
2746CNY | 2021-05-07 | ||
| 1PlusChem | 1P00BZ40-10g |
5-PYRAZOL-1-YLMETHYL-FURAN-2-CARBOXYLIC ACID |
386736-99-8 | 95% | 10g |
$641.00 | 2024-05-03 |
5-(1H-Pyrazol-1-ylmethyl)-2-furoic Acid 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
386736-99-8 (5-(1H-Pyrazol-1-ylmethyl)-2-furoic Acid) 関連製品
- 957509-85-2(5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:386736-99-8)5-(1H-Pyrazol-1-ylmethyl)-2-furoic Acid

清らかである:99%
はかる:10g
価格 ($):178.0